molecular formula C11H15N3O3 B555166 H-Val-pNA CAS No. 52084-13-6

H-Val-pNA

Cat. No.: B555166
CAS No.: 52084-13-6
M. Wt: 237.25 g/mol
InChI Key: IFIZCLBWDPSXDM-JTQLQIEISA-N
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Description

H-Val-pNA, also known as N-(2-Hydroxy-3-(4-nitrophenyl)propyl)-L-valine, is a chromogenic substrate commonly used in biochemical assays to measure the activity of proteases. This compound is particularly useful in the study of enzyme kinetics and the identification of protease inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Val-pNA typically involves the coupling of L-valine with p-nitroaniline. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include an inert atmosphere and a temperature range of 0-25°C to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure consistency and purity. The final product is often purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

H-Val-pNA undergoes several types of chemical reactions, including:

    Hydrolysis: Catalyzed by proteases, leading to the release of p-nitroaniline.

    Oxidation: Can be oxidized under specific conditions to form various by-products.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Hydrolysis: Enzymatic hydrolysis using proteases such as trypsin or chymotrypsin.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like hydrogen gas and palladium catalyst.

Major Products Formed

    p-Nitroaniline and the corresponding peptide fragment.

    Oxidation: Various oxidized derivatives depending on the conditions.

    p-Phenylenediamine and the corresponding peptide fragment.

Scientific Research Applications

H-Val-pNA is widely used in scientific research for various applications:

    Chemistry: Used as a substrate in enzyme kinetics studies to measure the activity of proteases.

    Biology: Employed in the study of protein degradation and turnover.

    Medicine: Utilized in the development of protease inhibitors for therapeutic purposes.

    Industry: Applied in quality control processes to measure protease activity in various products.

Mechanism of Action

H-Val-pNA acts as a substrate for proteases. When hydrolyzed by a protease, it releases p-nitroaniline, which can be quantified spectrophotometrically. The release of p-nitroaniline provides a measurable signal that correlates with the protease activity. This mechanism is widely used in enzyme assays to study the kinetics and inhibition of proteases.

Comparison with Similar Compounds

Similar Compounds

    H-Ala-pNA: Another chromogenic substrate used for similar purposes but with different specificity.

    H-Leu-pNA: Used to measure the activity of leucine-specific proteases.

    H-Phe-pNA: Employed in assays for phenylalanine-specific proteases.

Uniqueness

H-Val-pNA is unique due to its specificity for valine-specific proteases. This specificity makes it particularly useful in studies where the activity of valine-specific proteases needs to be measured accurately.

Properties

IUPAC Name

(2S)-2-amino-3-methyl-N-(4-nitrophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O3/c1-7(2)10(12)11(15)13-8-3-5-9(6-4-8)14(16)17/h3-7,10H,12H2,1-2H3,(H,13,15)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFIZCLBWDPSXDM-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20428585
Record name L-Valine 4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52084-13-6
Record name L-Valine 4-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20428585
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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